C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine
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Overview
Description
C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring or the cyclopropyl group.
Substitution: The methylamine group can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The cyclopropyl group adds rigidity to the molecule, potentially affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring but differs in the side chain structure.
Imidazole: The parent compound, lacking the cyclopropyl and methylamine groups.
Metronidazole: An imidazole derivative with antimicrobial properties.
Uniqueness
C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
LMFNLINKCDGRTE-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CN=CN2)CN |
Canonical SMILES |
C1C(C1C2=CN=CN2)CN |
Origin of Product |
United States |
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